Isopropylmercury hydroxide
Description
Isopropylmercury hydroxide (IUPAC name: isopropylmercury(1+) hydroxide) is an organomercury compound with the linear formula (CH2CH(CH3))HgOH. This compound belongs to the class of alkylmercury hydroxides, characterized by a mercury atom bonded to an organic alkyl group (isopropyl) and a hydroxyl group. Organomercury compounds are historically significant in catalysis and material synthesis but are now heavily regulated due to their neurotoxicity and environmental persistence.
These compounds exhibit distinct chemical behaviors depending on their organic substituents, mercury oxidation state, and coordination environment.
Properties
CAS No. |
33020-34-7 |
|---|---|
Molecular Formula |
C3H9HgO |
Molecular Weight |
261.69 g/mol |
IUPAC Name |
propan-2-ylmercury;hydrate |
InChI |
InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2 |
InChI Key |
ISUWYTJFRLGJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Hg].O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropylmercury hydroxide typically involves the reaction of isopropyl alcohol with mercuric oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7OH+HgO→C3H7HgOH+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Safety measures are crucial due to the toxicity of mercury compounds.
Chemical Reactions Analysis
2.1. Autoxidation Pathway
The autoxidation of IPrHg derivatives involves three key steps:
-
Initiation: Formation of alkylperoxy radicals (- RO₂) via reaction of IPr₂Hg with molecular oxygen.
-
Propagation: Radical-induced decomposition of IPr₂Hg to IPrHg- , which reacts with O₂ to form IPrHgOO- .
-
Termination: Recombination of radicals or hydrolysis of intermediates to yield IPrHgOH and byproducts .
2.2. Interaction with Peroxides
IPrHgOH reacts with organic peroxides (e.g., tert-butyl peroxide) to form isopropylmercury iso-propoxide (IPrHgOCH(CH₃)₂):
This reaction is highly solvent-dependent, with non-polar solvents like benzene favoring the formation of secondary products (e.g., isopropyl alcohol) .
3.1. Substitution with Alkoxides
IPrHgOH participates in nucleophilic substitution reactions with alkoxide ions (e.g., NaOCH₃), forming mixed-alkoxy derivatives:
This mechanism resembles S_N1 pathways observed in tertiary halogenoalkanes .
3.2. Decomposition in Acidic Media
Under acidic conditions (e.g., H₂SO₄), IPrHgOH undergoes protonolysis to release isopropyl alcohol and mercury(II) ions:
This process is accelerated in polar solvents like water .
Reaction Data Table
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Autoxidation | 50°C, isopropyl alcohol | Hg, acetone, IPrHgOH | Free-radical chain |
| Reaction with t-BuOOH | Benzene, 60°C | IPrHgOCH(CH₃)₂, H₂O | Nucleophilic substitution |
| Acidic Decomposition | H₂SO₄, aqueous solution | IPrHg⁺, H₂O | Protonolysis |
Scientific Research Applications
Isopropylmercury hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of isopropylmercury hydroxide involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other cellular processes. The compound’s reactivity with biological molecules makes it a potent antimicrobial agent.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key properties of isopropylmercury hydroxide with methylmercury hydroxide and phenylmercury hydroxide:
Key Observations :
- Steric Effects : The branched isopropyl group introduces significant steric hindrance compared to linear methyl or planar phenyl groups. This reduces reactivity in nucleophilic substitution reactions but may enhance stability in certain solvents.
- Thermal Behavior : Isopropylmercury derivatives decompose at lower temperatures (~50°C) compared to methyl or phenyl analogs, likely due to weaker Hg-C bonds in branched alkyl groups.
Reactivity in Oxidation Reactions
Organomercury compounds exhibit a dual role in oxidation processes. In the presence of oleic acid, isopropylmercury bromide (a close analog) acts as an inhibitor of hydroperoxide formation below 50°C but becomes a promoter above 50°C. This contrasts with:
- Methylmercury iodide : Stronger inhibition at low temperatures due to higher electrophilicity.
- Phenylmercury bromide: Limited temperature-dependent dual effects, attributed to aromatic stabilization.
The isopropyl group’s intermediate steric bulk likely balances electron-withdrawing (Hg) and donating (alkyl) effects, enabling temperature-switchable reactivity.
Research Findings on Functional Differences
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